molecular formula C11H10N4 B043385 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine CAS No. 76180-96-6

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine

Cat. No.: B043385
CAS No.: 76180-96-6
M. Wt: 198.22 g/mol
InChI Key: ARZWATDYIYAUTA-UHFFFAOYSA-N
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Description

2-Amino-3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is commonly found in high-protein foods that have been cooked at high temperatures. This compound is known for its mutagenic and carcinogenic properties. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is probably carcinogenic to humans .

Scientific Research Applications

2-Amino-3-methylimidazo[4,5-f]quinoline has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of heterocyclic amine formation and reactivity.

    Biology: This compound is used to investigate the mutagenic and carcinogenic effects of heterocyclic amines on biological systems.

    Medicine: Research on this compound helps in understanding the role of dietary carcinogens in cancer development and in developing strategies for cancer prevention.

    Industry: It is used in the development of analytical methods for detecting heterocyclic amines in food products.

Mechanism of Action

Target of Action

The primary target of N3-IQ is the cytochrome P450 isoform CYP1A2 . This enzyme plays a crucial role in the metabolism of N3-IQ and its interaction with DNA .

Mode of Action

N3-IQ is metabolized by the CYP1A2 enzyme . The metabolized N3-IQ is then conjugated by N-acetyltransferase or sulfotransferase to form a metabolite that can react with DNA . This reaction with DNA leads to the formation of DNA adducts .

Biochemical Pathways

The biochemical pathway involved in the action of N3-IQ is the metabolic activation pathway . This pathway involves the acetylation and hydroxylation of N3-IQ . The metabolites produced in this pathway can react with DNA, leading to the formation of DNA adducts .

Pharmacokinetics

The pharmacokinetics of N3-IQ involves its metabolism by the CYP1A2 enzyme and subsequent conjugation by N-acetyltransferase or sulfotransferase . These processes affect the bioavailability of N3-IQ and its ability to interact with DNA .

Result of Action

The interaction of the metabolites of N3-IQ with DNA leads to the formation of DNA adducts . This can result in the induction of single-base substitutions and exon deletions . It also increases cell death in vitro in a concentration-dependent manner . N3-IQ is also known to induce mutations, chromosomal aberrations, sister chromatid exchanges, and micronuclei .

Action Environment

The action of N3-IQ can be influenced by environmental factors such as the presence of high temperature-cooked meats and tobacco smoke . These factors can increase the exposure to N3-IQ, thereby influencing its action, efficacy, and stability .

Safety and Hazards

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is a confirmed carcinogen with experimental carcinogenic data . It is sensitive to light and air, and it may emit potentially toxic fumes when involved in a fire .

Future Directions

The compound is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . Therefore, future research could focus on reducing its formation in these sources or finding ways to mitigate its carcinogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with acetaldehyde and ammonium acetate, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of 2-Amino-3-methylimidazo[4,5-f]quinoline is generally carried out through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylimidazo[4,5-f]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Uniqueness

2-Amino-3-methylimidazo[4,5-f]quinoline is unique in its specific structure and the particular types of DNA adducts it forms. While other similar compounds also form DNA adducts and exhibit mutagenic properties, the specific adducts and the efficiency of their formation can vary. This compound is particularly well-studied due to its prevalence in cooked foods and its strong association with cancer risk .

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinolin-2-amine
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InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
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InChI Key

ARZWATDYIYAUTA-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H10N4
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Related CAS

77314-22-8 (hydrobromide)
Record name 2-Amino-3-methylimidazo(4,5-f)quinoline
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DSSTOX Substance ID

DTXSID4020745
Record name 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
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Molecular Weight

198.22 g/mol
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Physical Description

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Solubility

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide.
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Mechanism of Action

The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page.
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Color/Form

Crystalline solid

CAS No.

76180-96-6
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Melting Point

greater than 572 °F (NTP, 1992), >300 °C, 300 °C
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: IQ requires metabolic activation to exert its mutagenic effects. It forms two primary DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the major adduct and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) as the minor adduct [, ]. These adducts primarily target guanine bases in DNA. The dG-C8-IQ adduct, in particular, can adopt a base-displaced intercalated conformation, especially in specific DNA sequence contexts [, ]. This interaction distorts the DNA helix and can lead to mutations, potentially contributing to cancer development [].

ANone: - Molecular Formula: C11H11N5- Molecular Weight: 213.24 g/mol- Spectroscopic Data: Detailed spectral information can be found in publications characterizing this compound. Please refer to scientific databases like PubChem or ChemSpider for specific data.

A: IQ undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 []. This process involves N-hydroxylation, followed by further metabolism to form reactive species that can bind to DNA [].

A: Yes, the human gut microflora can metabolize IQ into its 7-hydroxy metabolite, 7-OHIQ [, , ]. Interestingly, this metabolite is a direct-acting mutagen, meaning it doesn't require further metabolic activation to exert its mutagenic effects [, ]. The rate of conversion to 7-OHIQ is influenced by diet, with factors like high fat and fiber content increasing conversion rates [, , ].

ANone: Yes, several dietary factors can modulate the effects of IQ:

  • Fat: High-fat diets increase the conversion of IQ to 7-OHIQ by gut microflora, potentially enhancing its mutagenicity [, , ].
  • Fiber: Dietary fiber can bind to IQ in the gut, potentially reducing its absorption and bioavailability [, ]. Different fiber types exhibit varying binding capacities [].
  • Probiotics: Some Lactobacillus strains show promising results in vitro, potentially protecting against IQ-induced DNA damage [, ]. The mechanisms are not fully understood but may involve binding, modulation of gut microbiota, and antioxidant activity [, ].

A: In human lymphoblastoid cells, IQ predominantly induces single base deletions, particularly in guanine-rich sequences []. It can also cause base-pair substitutions, including GC-->TA transversions, GC-->CG transversions, AT-->TA transversions, and GC-->AT transitions [].

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